molecular formula C17H18O4 B032622 Agatharesinol CAS No. 7288-11-1

Agatharesinol

Cat. No. B032622
CAS RN: 7288-11-1
M. Wt: 286.32 g/mol
InChI Key: DVUXXXYVVWRAIA-UDEVJOAWSA-N
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Description

Agatharesinol is a norlignan, a type of organic compound. It is found in the sapwood of Cryptomeria japonica, also known as the Japanese cedar . The formation of agatharesinol in the sapwood is induced under certain conditions, such as specific humidity levels .


Chemical Reactions Analysis

The biosynthesis of agatharesinol appears to originate from the breakdown of starch . Furthermore, the biosynthetic steps leading to agatharesinol formation and the following conversion of agatharesinol to sequirin C is regulated separately .

Scientific Research Applications

Biosynthesis of Agatharesinol

Research has demonstrated the biosynthetic pathways of agatharesinol, a norlignan, by investigating its formation in the sapwood sticks of Cryptomeria japonica (Japanese cedar). The incorporation of labeled precursors such as l-phenylalanine and trans-cinnamic acid into agatharesinol was clearly detected, offering insights into its biosynthesis (Imai, Nomura, & Fukushima, 2006). Furthermore, an approach was established to study the induction of agatharesinol biosynthesis in Cryptomeria japonica under regulated humidity conditions, emphasizing the importance of environmental factors in the formation of agatharesinol (Imai & Nomura, 2005).

Localization and Immunohistochemical Analysis

Agatharesinol was localized in the ray parenchyma cells in the heartwood of Cryptomeria japonica. The immunohistochemical analysis offered detailed insights into the specific localization and distribution of agatharesinol within the tree, contributing to the understanding of its biological role and potential applications (Nagasaki, Yasuda, & Imai, 2002). Additionally, antibodies against agatharesinol were successfully prepared, facilitating the immunolabeling of this norlignan and suggesting its selective recognition among heartwood extractives (Nagasaki, Yasuda, & Imai, 2001).

Agatharesinol Transformation and Biosynthetic Pathways

The in vitro transformation of agatharesinol to its derivatives, sequirin C and metasequirin C, was demonstrated, shedding light on the enzymatic pathways involved in the conversion and potential biosynthetic routes of these norlignans (Imai, Asai, Takino, & Fukushima, 2009). The study also explored the biosynthetic relationship between agatharesinol and other norlignans like trans-hinokiresinol, indicating separate biosynthetic pathways for these compounds (Imai, Nomura, Matsushita, & Fukushima, 2006).

Relationship with Cell Death and Secondary Metabolism

Research has revealed a connection between the biosynthesis of agatharesinol and cytological changes in ray parenchyma cells during cell death in sapwood sticks of Cryptomeria japonica. This relationship emphasizes the significance of agatharesinol in the plant's secondary metabolism and cellular processes (Nakaba, Arakawa, Morimoto, Nakada, Bito, Imai, & Funada, 2016).

properties

IUPAC Name

(E,2S,3S)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUXXXYVVWRAIA-UDEVJOAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[C@@H](C2=CC=C(C=C2)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agatharesinol

CAS RN

7288-11-1
Record name Agatharesinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7288-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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